molecular formula C23H29N3O2 B5418556 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol

1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol

Cat. No. B5418556
M. Wt: 379.5 g/mol
InChI Key: PWRJFJXUPSJZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as A-86929, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves its binding to the dopamine D1 receptor, which activates a signaling pathway that leads to the release of dopamine. This neurotransmitter is involved in the regulation of movement, mood, and reward. This compound has been found to have a higher affinity for the dopamine D1 receptor than other compounds, making it a useful tool for studying dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling and the regulation of locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been used to study the role of the dopamine D1 receptor in addiction, schizophrenia, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D1 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is its selectivity for the D1 receptor, which may limit its usefulness in studying other dopamine receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in experiments.

Future Directions

There are several potential future directions for research involving 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. One area of interest is the study of its effects on learning and memory, as dopamine signaling has been implicated in these processes. Another potential direction is the investigation of its use in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, further optimization of the synthesis method may lead to improved yields and purity of this compound.

Synthesis Methods

The synthesis of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with allylproline followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of movement, mood, and reward. This compound has been used in studies to investigate the role of the dopamine D1 receptor in various physiological processes.

properties

IUPAC Name

[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(1-prop-2-enylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-12-25-13-4-5-21(25)22(27)26-14-10-23(28,11-15-26)19-8-9-20-18(16-19)7-6-17(2)24-20/h3,6-9,16,21,28H,1,4-5,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRJFJXUPSJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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